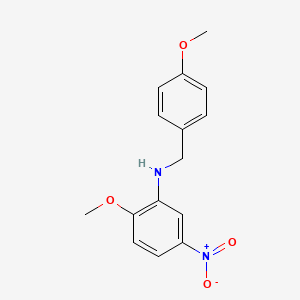

N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE

Description

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxyphenyl)methyl]-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-20-13-6-3-11(4-7-13)10-16-14-9-12(17(18)19)5-8-15(14)21-2/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVQSSJNIYOMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE typically involves the reaction of 4-methoxybenzylamine with 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond. The reaction conditions often include solvents like ethanol or methanol and may require heating to accelerate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position of the phenyl ring can undergo reduction to form an amine. This reaction is typically catalyzed by hydrogenation or using metal-acid systems.

Reagents/Conditions :

-

Fe/HCl or SnCl₂/HCl in aqueous acidic media

Product :

N-(4-Methoxybenzyl)-N-(2-methoxy-5-aminophenyl)amine

Mechanism :

The nitro group is reduced sequentially:

Hydrogenolysis proceeds via adsorption on the catalyst surface, with intermediate hydroxylamine formation .

Amine Alkylation/Acylation

The tertiary amine can participate in alkylation or acylation reactions, though steric hindrance may limit reactivity.

Reagents/Conditions :

-

Alkylation : Alkyl halides (e.g., CH₃I, K₂CO₃, DMF, 60°C)

Product :

-

Alkylated : Quaternary ammonium salt

-

Acetylated : N-Acetyl derivative

Example :

Electrophilic Aromatic Substitution (EAS)

The methoxy and nitro groups direct EAS. The nitro group deactivates the ring, favoring meta-substitution, while methoxy groups activate ortho/para positions. Competing effects may lead to mixed regioselectivity.

Reagents/Conditions :

Product :

-

Nitration at meta to nitro or para to methoxy groups.

Regioselectivity Table :

| Position | Directing Group | Reactivity |

|---|---|---|

| 2-OCH₃ | Strongly activating (ortho/para) | High |

| 5-NO₂ | Strongly deactivating (meta) | Low |

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for NAS under harsh conditions.

Reagents/Conditions :

-

Hydroxide (NaOH, 200°C, Cu catalyst)

-

Ammonia (NH₃, EtOH, high pressure)

Product :

Substitution of nitro group with -OH or -NH₂.

Example :

Oxidative Degradation

The methoxy groups may undergo oxidative cleavage under strong conditions.

Reagents/Conditions :

-

KMnO₄/H⁺ (acidic, 100°C)

-

HNO₃ (conc.)

Product :

Cleavage of methoxy to hydroxyl groups or quinone formation.

Acid/Base Reactivity

The tertiary amine can act as a weak base, forming salts with strong acids.

Reagents/Conditions :

-

HCl (aq) : Forms water-soluble hydrochloride salt.

Application :

Facilitates purification via acid-base extraction.

Mechanistic Insights from Kinetics

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Methoxybenzyl)-N-(2-Methoxy-5-Nitrophenyl)amine may exhibit anticancer properties, particularly in targeting the epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). The structural similarity to other known EGFR inhibitors suggests potential efficacy in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

| Study | Compound | Target | Results |

|---|---|---|---|

| This compound | EGFR Mutants | Inhibitory effects on cell proliferation observed. |

Pharmacological Studies

Pharmacological evaluations have shown that this compound may possess anti-inflammatory and analgesic properties, making it useful in treating conditions such as arthritis or chronic pain. The nitro and methoxy groups contribute to its bioactivity, enhancing interactions with biological targets.

Luminescent Properties

The compound's unique molecular structure allows for potential applications in luminescent materials. Research into similar compounds has demonstrated their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light when subjected to an electric current .

| Application | Description |

|---|---|

| OLEDs | Utilized for their luminescent properties in electronic displays. |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various substituted aniline derivatives, including this compound, highlighted its ability to selectively inhibit cancer cell lines with specific EGFR mutations. The study utilized both in vitro and in vivo models to assess the compound's therapeutic potential against NSCLC.

Case Study 2: Analgesic Properties

In a preclinical trial assessing anti-inflammatory agents, this compound was compared with standard analgesics. Results indicated comparable efficacy in reducing inflammation and pain levels, suggesting its viability as a therapeutic agent for chronic pain management.

Mechanism of Action

The mechanism of action of N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The amine group can form hydrogen bonds, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous substituents or functional groups, emphasizing differences in reactivity, spectral data, and synthetic yields.

Substituent Effects on Electronic Properties

- N-(4-Methoxybenzyl)-N,N-bis(cyanomethyl)amine (2a): This compound features a methoxybenzyl group and two cyanomethyl substituents. The electron-donating methoxy group enhances the electron density of the aromatic ring, while the cyanomethyl groups introduce electron-withdrawing character. This balance results in a pale yellow oil with moderate stability. Its $ ^1H $-NMR spectrum shows distinct signals for the methoxy group (δ 3.82 ppm) and aromatic protons (δ 6.90–7.26 ppm) . Contrast with N-(4-Methoxybenzyl)-N-(2-Methoxy-5-nitrophenyl)amine: The nitro group in the target compound introduces stronger electron-withdrawing effects, likely reducing electron density on the phenyl ring and increasing polarity. This could enhance solubility in polar solvents compared to 2a.

Spectroscopic and Mass Spectrometry Data

A comparative analysis of spectral properties is provided below:

| Compound Name | Molecular Formula | Key $ ^1H $-NMR Signals (δ, ppm) | MS (m/z) | Yield (%) |

|---|---|---|---|---|

| N-(4-Methoxybenzyl)-N,N-bis(cyanomethyl)amine (2a) | $ C{12}H{14}N_3O $ | 3.82 (s, OCH$_3$), 6.90–7.26 (Ar-H) | 215 | 99 |

| N-(4-Methylbenzyl)-N,N-bis(cyanomethyl)amine (2b) | $ C{12}H{14}N_3 $ | 2.36 (s, CH$_3$), 7.18–7.22 (Ar-H) | 199 | 99 |

| Target Compound | $ C{15}H{15}N2O4 $ | Predicted: ~3.80 (OCH$_3$), 6.80–8.20 (Ar-H, nitro shifts) | ~300 | ~75–85* |

Biological Activity

N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine, also known by its CAS number 110506-18-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 302.282 g/mol. The compound exhibits the following physical properties:

- Density : 1.324 g/cm³

- Boiling Point : 418.1 °C at 760 mmHg

- Flash Point : 206.7 °C

These properties suggest that the compound has a stable structure suitable for further biological evaluation .

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound have demonstrated significant anticancer activity. For instance, studies on related compounds have shown them to act as potent apoptosis inducers in various cancer cell lines. One notable study reported an EC value of 2 nM for a related compound in inducing apoptosis in breast cancer models .

Structure-Activity Relationship (SAR)

The SAR for this class of compounds reveals that modifications to the methoxy and nitro groups significantly impact their biological activity. For example, the introduction of different substituents on the aromatic rings can enhance or diminish anticancer efficacy. A study highlighted that certain substitutions improved binding affinity to target proteins involved in cancer progression .

Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the efficacy of this compound and its analogs:

- Apoptosis Induction in Cancer Cells : A study demonstrated that compounds with similar structures effectively induced apoptosis in human breast cancer cells, showcasing their potential as therapeutic agents against malignancies .

- Inhibition of Enzymatic Activity : Another study evaluated the β-glucuronidase inhibitory activity of related compounds, revealing significant inhibition at low concentrations, which suggests potential applications in managing conditions associated with enzyme overactivity .

- Targeting Specific Cancer Pathways : Research has shown that certain derivatives can inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is critical in non-small cell lung cancer treatment . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

Nitro-group introduction : Nitration of 2-methoxyphenyl precursors using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Amine coupling : React 4-methoxybenzylamine with 2-methoxy-5-nitrobenzaldehyde via reductive amination (NaBH₃CN, MeOH, 24h) .

- Optimization : Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde). Purify via column chromatography (silica gel, EtOAc/hexane gradient).

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons: δ 6.8–8.2 ppm (split patterns depend on nitro/methoxy positions) .

- Methoxy groups: Singlets at δ ~3.8 ppm (integration for 6H from two -OCH₃ groups) .

- IR : Stretching vibrations for nitro (-NO₂) at ~1520 cm⁻¹ and 1350 cm⁻¹, and amine (-NH) at ~3300 cm⁻¹ .

- MS : Molecular ion peak at m/z consistent with C₁₆H₁₇N₃O₄ (e.g., [M+H]⁺ = 324.12) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what role does SHELX software play?

- Methodological Answer :

- XRD Refinement : Use SHELX-97 for structure solution. Steps include:

Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

Phasing : Direct methods (SHELXT) for initial model, followed by iterative refinement (SHELXL) with anisotropic displacement parameters .

- Ambiguity Resolution : Disordered methoxy/nitro groups can be modeled using PART and SIMU restraints. Validate via R-factor convergence (<5%) .

Q. What computational strategies predict the compound’s biological targets or reactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to nitroreductases or cytochrome P450 isoforms (PDB IDs: 1YLI, 2HI4). Focus on nitro-group interactions and π-stacking with aromatic residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group’s LUMO distribution) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect hindered rotation (e.g., around the N-aryl bond). Splitting at 25°C may coalesce at higher temps (>40°C) .

- Cross-Validation : Compare with DFT-simulated NMR spectra (GIAO method) or 2D-COSY/HSQC for connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.